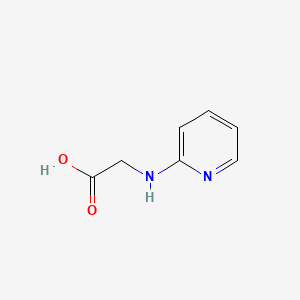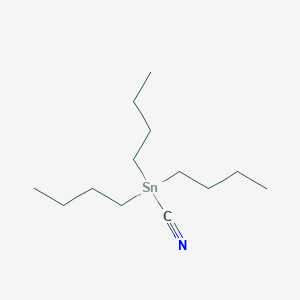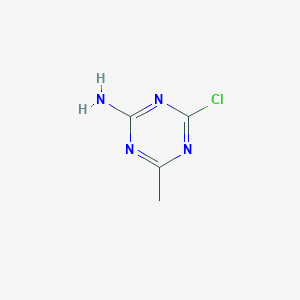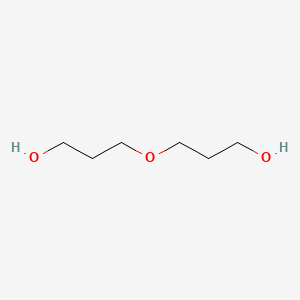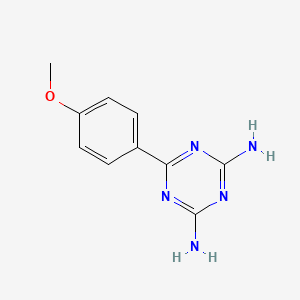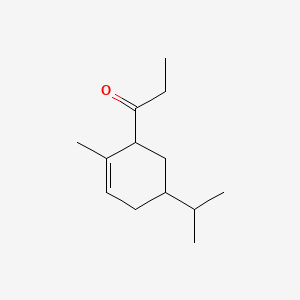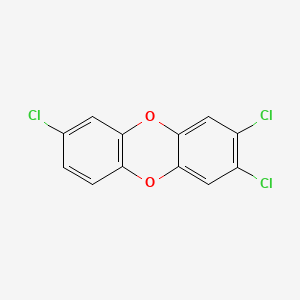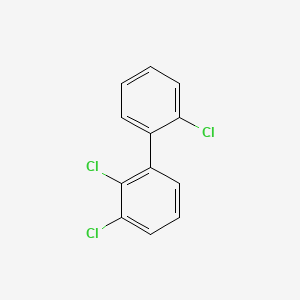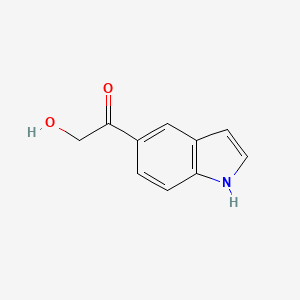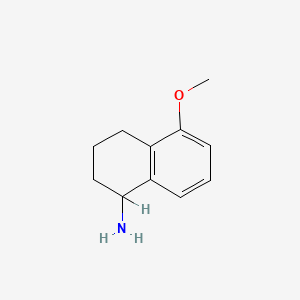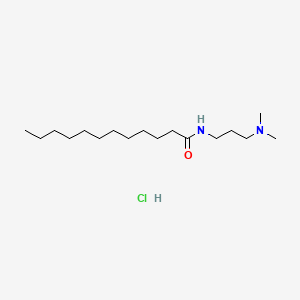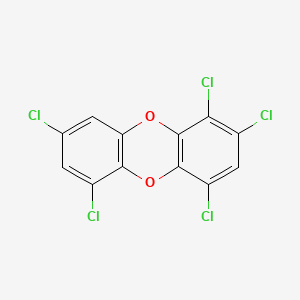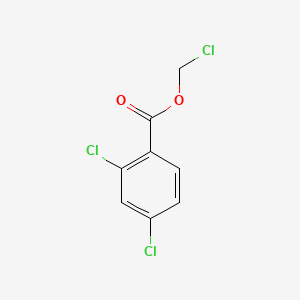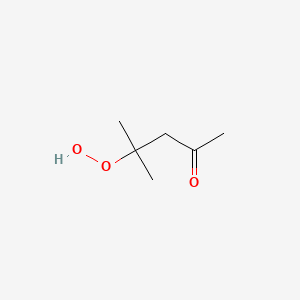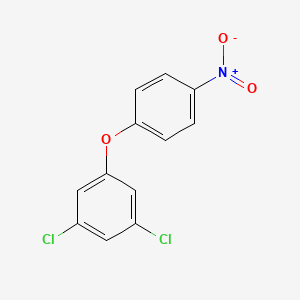
3,5-Dichlorophenyl p-nitrophenyl ether
Overview
Description
“3,5-Dichlorophenyl p-nitrophenyl ether” is a chemical compound with the molecular formula C12H7Cl2NO3 . It is also known by other names such as “1,3-dichloro-5-(4-nitrophenoxy)benzene” and "3,5-DICHLOROPHENYL-4-NITROPHENYL ETHER" .
Molecular Structure Analysis
The molecular structure of “3,5-Dichlorophenyl p-nitrophenyl ether” can be represented by the InChI string:InChI=1S/C12H7Cl2NO3/c13-8-5-9(14)7-12(6-8)18-11-3-1-10(2-4-11)15(16)17/h1-7H . This indicates the positions of the atoms and the bonds between them. Physical And Chemical Properties Analysis
The molecular weight of “3,5-Dichlorophenyl p-nitrophenyl ether” is 284.09 g/mol . It has a complexity of 280 and a topological polar surface area of 55 Ų . Other properties such as its exact mass and monoisotopic mass are 282.9802985 g/mol .Scientific Research Applications
1. Detection of Diphenyl Ether Herbicide Residues
- Summary of Application: Nitrofen is used as a model analyte in a chemiluminescence (CL) method for one-step determination of diphenyl ether herbicides at trace level .
- Methods of Application: A nanocomposite of COF-300-AR@CRL is formed through a self-assembly strategy. This nanocomposite can directly catalyze a luminol-dissolved oxygen reaction to produce an intense CL emission and effectively decompose nitrofen to release phenolic compounds .
- Results or Outcomes: Under optimal conditions, the decreased CL intensity presents a good linear response to nitrofen concentration in the 0.02–50.0 μM range. The limit of detection (LOD, 3 sb / S) is 11 nM and the precision is 2.0% for replicate measurements of 50.0 nM nitrofen solution .
2. Uptake and Translocation Study
- Summary of Application: Nitrofen is used in studies of uptake and translocation in plants .
- Methods of Application: The site of uptake of nitrofen was studied using a double pot technique with sorghum and pea as the test plants .
- Results or Outcomes: The specific results of this study are not provided in the source .
3. Detection of Herbicide Residues in Food
- Summary of Application: Nitrofen is used as a model analyte for the detection of diphenyl ether herbicide residues in vegetable and fruit samples .
- Methods of Application: A chemiluminescence (CL) method was developed for one-step determination of diphenyl ether herbicides at trace level with nitrofen as a model analyte .
- Results or Outcomes: This method has the advantages of rapid analytical efficiency, good selectivity, satisfactory stability, and recyclability. Recovery experiments were conducted on spiked vegetable and fruit samples with the recoveries falling in the range 90.0–107.0% .
4. Preliminary Structure−Activity Relationships Analysis
- Summary of Application: Nitrofen is used in preliminary structure−activity relationships analysis on N-(3,5-dichlorophenyl)-4,5-dihydronaphtho .
- Methods of Application: The specific methods of application are not provided in the source .
- Results or Outcomes: The specific results of this study are not provided in the source .
5. Detection of Herbicide Residues in Agricultural Products
- Summary of Application: Nitrofen is used as a model analyte for the detection of diphenyl ether herbicide residues in agricultural products, including vegetables, fruits, teas, and herbs .
- Methods of Application: A chemiluminescence (CL) method was developed for one-step determination of diphenyl ether herbicides at trace level with nitrofen as a model analyte .
- Results or Outcomes: This method has the advantages of rapid analytical efficiency, good selectivity, satisfactory stability, and recyclability. Recovery experiments were conducted on spiked agricultural products with the recoveries falling in the range 90.0–107.0% .
6. Weed Control
- Summary of Application: Nitrofen is a typical diphenyl ether herbicide and can kill most of annual weeds on contact .
- Methods of Application: The specific methods of application are not provided in the source .
- Results or Outcomes: The use of herbicides like Nitrofen is associated with severely negative impacts on human health, soil, water quality, environment, and agro-ecosystem .
properties
IUPAC Name |
1,3-dichloro-5-(4-nitrophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO3/c13-8-5-9(14)7-12(6-8)18-11-3-1-10(2-4-11)15(16)17/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZIXOIDCOTWKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30943431 | |
| Record name | 1,3-Dichloro-5-(4-nitrophenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30943431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichlorophenyl p-nitrophenyl ether | |
CAS RN |
21105-77-1 | |
| Record name | Ether, 3,5-dichlorophenyl p-nitrophenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021105771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dichloro-5-(4-nitrophenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30943431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



